1,2-Diaminocyclohexane platinum(II) nitrate 1,2-Diaminocyclohexane platinum(II) nitrate
Brand Name: Vulcanchem
CAS No.: 66900-68-3
VCID: VC8456085
InChI: InChI=1S/C6H12N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-8H,1-4H2;2*(H,2,3,4);/q-2;;;+2
SMILES: C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2]
Molecular Formula: C6H14N4O6Pt
Molecular Weight: 433.28 g/mol

1,2-Diaminocyclohexane platinum(II) nitrate

CAS No.: 66900-68-3

Cat. No.: VC8456085

Molecular Formula: C6H14N4O6Pt

Molecular Weight: 433.28 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diaminocyclohexane platinum(II) nitrate - 66900-68-3

Specification

CAS No. 66900-68-3
Molecular Formula C6H14N4O6Pt
Molecular Weight 433.28 g/mol
IUPAC Name (2-azanidylcyclohexyl)azanide;nitric acid;platinum(2+)
Standard InChI InChI=1S/C6H12N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-8H,1-4H2;2*(H,2,3,4);/q-2;;;+2
Standard InChI Key WAVAOJNSVGZPMR-UHFFFAOYSA-N
SMILES C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2]
Canonical SMILES C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2]

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The platinum(II) center in 1,2-diaminocyclohexane platinum(II) nitrate adopts a square-planar geometry, coordinated by two nitrogen atoms from the DACH ligand and two acetonitrile molecules in the cis configuration . The nitrate anions serve as counterions, balancing the +2 charge on the platinum complex. Crystallographic studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.638(3) Å, b = 12.153(2) Å, c = 11.881(3) Å, and β = 95.145(4)° . Hydrogen bonding between the ammonium groups of DACH and nitrate oxygen atoms stabilizes the supramolecular structure, forming extended chains along the crystallographic axis .

Table 1: Crystallographic Data for 1,2-Diaminocyclohexane Platinum(II) Nitrate

ParameterValue
Space groupP2₁
Unit cell volume1817.5 ų
Z (formula units)4
Density (calculated)2.102 g/cm³
Refinement methodFull-matrix least-squares
R-factor0.027
Source:

Synthesis and Purification

The synthesis involves a ligand exchange reaction starting from cis-[Pt(DACH)Cl₂]. Treatment with silver nitrate (AgNO₃) in aqueous medium replaces chloride ligands with nitrate, yielding cis-[Pt(DACH)(NO₃)₂] . Subsequent recrystallization from acetonitrile produces the monohydrate form, cis-Pt(CH₃CN)₂(DACH)₂·H₂O, with acetonitrile acting as a coordinating solvent . Critical steps include:

  • Chloride Removal: AgNO₃ precipitates AgCl, ensuring complete ligand exchange.

  • Solvent Selection: Acetonitrile facilitates crystallization while preventing nitrate displacement.

  • Hydration Control: Residual water in acetonitrile yields the monohydrate, confirmed by thermogravimetric analysis .

Biological Activity and Mechanisms

CompoundLigandSolubility (H₂O)IC₅₀ (μM)*
CisplatinNH₃High0.5–2.0
OxaliplatinDACHModerate0.1–1.5
1,2-DACH Pt(NO₃)₂DACH, NO₃⁻LowN/A
*IC₅₀: Half-maximal inhibitory concentration; Data from

Resistance Profile

The DACH ligand may reduce susceptibility to nucleotide excision repair (NER) mechanisms, a common resistance pathway for cisplatin. In vitro studies on analogous complexes show retained activity in cisplatin-resistant cell lines, attributed to the bulkier DACH ligand hindering DNA repair enzyme access .

Physicochemical Properties

Solubility and Stability

1,2-Diaminocyclohexane platinum(II) nitrate exhibits limited aqueous solubility, necessitating organic solvents like acetonitrile for handling . The nitrate ligands provide moderate stability in acidic conditions, but prolonged exposure to light or reducing agents may induce platinum reduction to metallic states.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1380 cm⁻¹ and 825 cm⁻¹ confirm the presence of nitrate ions .

  • NMR: ¹H NMR in D₂O reveals resonances for cyclohexane protons (δ 1.2–2.4 ppm) and acetonitrile (δ 1.95 ppm) .

Industrial and Research Applications

Materials Science

The hydrogen-bonded network in its crystal structure inspires designs for metal-organic frameworks (MOFs) with applications in gas storage and catalysis .

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